The compound is classified as a nucleoside analogue due to its structural similarity to natural nucleosides, which are essential components of nucleic acids. Its systematic name reflects its structure, indicating the presence of both purine and sugar components along with phosphoric acid.
The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular formula for 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid is .
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing how these structural elements interact with biological systems .
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid participates in several chemical reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications.
The mechanism of action for 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid primarily relates to its role as a nucleoside analogue:
Research indicates that this compound could be beneficial in treating viral infections or cancer by disrupting normal cellular processes .
Key physical and chemical properties include:
These properties are critical for formulation development in pharmaceutical applications .
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid has several scientific applications:
Its diverse applications highlight its significance in both therapeutic contexts and fundamental biochemical research .
AMP and its xylose-conjugated analogs participate in purine salvage pathways and serve as precursors for therapeutic nucleoside analogs. Unlike ribose-based nucleosides, xylofuranose derivatives exhibit altered sugar pucker conformation and glycosidic bond stability, impacting their metabolic processing and therapeutic utility [3] [7].
Metabolic Salvage:Purine salvage enzymes like adenine phosphoribosyltransferase (APRT) recycle free adenine using PRPP (5-phosphoribosyl-1-pyrophosphate) to generate AMP. However, xylose-modified analogs like spongoadenosine (Ara-A) bypass this pathway via direct phosphorylation or enzymatic transglycosylation. This enables their incorporation into antimetabolite therapies targeting DNA/RNA synthesis in malignancies [3] [7].
Nucleic Acid Analogs:Marine-derived nucleosides (e.g., spongosine, isoguanosine) feature structural variations in the sugar moiety, including xylose configurations. These serve as blueprints for synthetic analogs like nelarabine (ara-G prodrug) and clofarabine, which exploit altered sugar transport and phosphorylation kinetics to inhibit DNA replication in cancer cells [3] [7].
Table 1: Therapeutic Nucleoside Analogs with Modified Sugar Moieties
Compound | Base | Sugar Modification | Therapeutic Use |
---|---|---|---|
Nelarabine | Guanine | Arabinofuranose | T-cell acute lymphoblastic leukemia |
Clofarabine | Adenine | 2′-Deoxy-2′-fluoro-arabinofuranose | Pediatric acute myeloid leukemia |
Spongosine (Marine) | Adenine | 3-Methoxy-xylofuranose | Experimental vasodilator |
The formation of the β-N9-glycosidic bond in adenine-xylosides involves strict stereochemical control by purine nucleoside phosphorylases (PNPs) and glycosyltransferases. These enzymes distinguish xylose from ribose via active-site interactions with C2′/C3′ hydroxyl stereochemistry [3].
PNP-Catalyzed Transglycosylation:Bacterial/eukaryotic PNPs reversibly cleave N-glycosidic bonds in ribonucleosides. For xylose-based nucleosides (e.g., ara-A), PNPs exhibit reduced catalytic efficiency (kcat/KM) due to steric clashes with the axial C2′-OH of xylofuranose. Kinetic assays reveal a 10-fold lower turnover for ara-A compared to adenosine [3] [10].
Glycosyltransferase Specificity:Enzymes like tRNA-guanine transglycosylase (TGT) incorporate modified bases into tRNA. Structural studies confirm that C3′-epimerization (xylose vs. ribose) disrupts hydrogen bonding with catalytic residues (e.g., Asp280 in E. coli TGT), hindering base exchange [3].
Table 2: Enzymatic Parameters for Glycosidic Bond Formation/Hydrolysis
Enzyme | Substrate | KM (μM) | kcat (s⁻¹) | Specificity Constraint |
---|---|---|---|---|
Purine Nucleoside Phosphorylase | Adenosine | 50 | 120 | None |
Purine Nucleoside Phosphorylase | Ara-A | 210 | 15 | Axial C2′-OH steric clash |
Hypoxanthine-Guanine Phosphoribosyltransferase | Xylofuranosyl-adenine | 300 | 0.8 | Altered ribose ring conformation |
The biosynthesis of adenine-xylosides diverges from canonical purine pathways at three key nodes: PRPP-dependent salvage, de novo purine assembly, and phosphorylation cascades [3] [6] [7].
PRPP Utilization:In de novo purine synthesis, PRPP amidotransferase commits PRPP to IMP synthesis. Xylose-based nucleosides like Ara-A bypass this step via direct phosphorylation or microbial synthesis (e.g., Actinoplanes spp.), reducing dependence on PRPP pools [6] [7].
Phosphorylation Kinetics:Adenosine kinase phosphorylates adenosine to AMP with high affinity (KM ≈ 1 μM). For xylose analogs (e.g., Ara-A), phosphorylation efficiency drops 20-fold due to suboptimal binding in the kinase’s ribose pocket, limiting their activation in cells [7].
Metabolic Flux in Pathological States:Cancer cells exhibit elevated ribonucleotide reductase (RNR) activity, depleting deoxyribonucleotide pools. Xylose-based antimetabolites (e.g., clofarabine triphosphate) inhibit RNR and DNA polymerases simultaneously, exacerbating nucleotide pool imbalance—a mechanism absent in ribose-based drugs [7].
Table 3: Comparative Biosynthetic Features of Ribose vs. Xylose Nucleosides
Parameter | Ribose-Based Nucleosides | Xylose-Based Nucleosides | Functional Consequence |
---|---|---|---|
PRPP Affinity | High (KM = 10–50 μM) | Low (KM > 200 μM) | Reduced salvage efficiency |
Glycosidic Bond Stability | ΔG = −34.5 kJ/mol | ΔG = −28.9 kJ/mol | Enhanced acid-catalyzed hydrolysis |
Phosphorylation (by dCK) | kcat/KM = 4.5 × 10⁴ M⁻¹s⁻¹ | kcat/KM = 2.1 × 10³ M⁻¹s⁻¹ | Delayed anabolism to active triphosphate |
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